REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:4]=[CH:5][C:6]2[S:12][CH2:11][CH2:10][NH:9][CH2:8][C:7]=2[CH:13]=1.C(N(CC)CC)C.[Br:21][CH2:22][CH2:23][C:24](Cl)=[O:25]>C1COCC1>[Br:21][CH2:22][CH2:23][C:24]([N:9]1[CH2:8][C:7]2[CH:13]=[C:3]([O:2][CH3:1])[CH:4]=[CH:5][C:6]=2[S:12][CH2:11][CH2:10]1)=[O:25]
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Name
|
|
Quantity
|
0.25 g
|
Type
|
reactant
|
Smiles
|
COC=1C=CC2=C(CNCCS2)C1
|
Name
|
|
Quantity
|
0.53 g
|
Type
|
reactant
|
Smiles
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C(C)N(CC)CC
|
Name
|
|
Quantity
|
0.444 g
|
Type
|
reactant
|
Smiles
|
BrCCC(=O)Cl
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Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
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AMBIENT
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Setpoint
|
0 °C
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Type
|
CUSTOM
|
Details
|
The resulting mixture was stirred at 0° C. for 1 hour and at room temperature overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
After dilution with ethyl acetate, the organic phase was washed with saturated NaHCO3/H2O and H2O
|
Type
|
DRY_WITH_MATERIAL
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Details
|
After drying over sodium sulfate and filtration, removal of solvent
|
Type
|
CUSTOM
|
Details
|
gave to the product
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
|
Smiles
|
BrCCC(=O)N1CCSC2=C(C1)C=C(C=C2)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |